2,6-Diaminopurine arabinoside (ara-DAP) is a synthetic purine nucleoside analog belonging to the arabinoside class of compounds, which are investigated for their antiviral and antineoplastic properties. Structurally, it is an analog of the established antiviral agent Vidarabine (ara-A), distinguished by an additional amino group at the C2 position of the purine ring. This modification is critical, as it significantly alters the compound's interaction with cellular enzymes, leading to distinct and non-interchangeable biological activity and physicochemical properties compared to its close relatives. [1]
Substituting 2,6-Diaminopurine arabinoside with its close analog Vidarabine (ara-A) or other nucleosides is inadvisable for most research and development applications due to critical differences in their biochemical activation and physical handling properties. The C2-amino group in ara-DAP makes it a superior substrate for deoxycytidine kinase, the enzyme responsible for its conversion to the active antiviral triphosphate form. [1] This leads to significantly more efficient bioactivation and greater potency. Furthermore, ara-DAP possesses markedly higher aqueous solubility, a crucial factor for formulation, in vivo studies, and consistent dose delivery that cannot be matched by ara-A. [2] These molecular-level differences translate directly to non-equivalent performance in antiviral assays and preclinical models.
2,6-Diaminopurine arabinoside demonstrates significantly enhanced aqueous solubility compared to its direct structural analog, Vidarabine (ara-A). Direct measurement shows the water solubility of ara-DAP is 11.2 mg/mL at 25°C, whereas Vidarabine's solubility under the same conditions is only 0.5 mg/mL. [1] This represents a greater than 20-fold increase, a critical advantage for preparing stock solutions and developing formulations for in vitro and in vivo studies.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | 11.2 mg/mL |
| Comparator Or Baseline | Vidarabine (ara-A): 0.5 mg/mL |
| Quantified Difference | >20-fold higher solubility |
| Conditions | Water at 25°C |
Higher solubility simplifies solution preparation, reduces the need for potentially confounding solvents like DMSO, and enables the administration of higher concentrations in animal models.
The antiviral efficacy of nucleoside analogs depends on their phosphorylation to the active triphosphate form by host cell kinases. 2,6-Diaminopurine arabinoside is a significantly better substrate for human deoxycytidine kinase (dCK) than Vidarabine. The phosphorylation efficiency (Vmax/Km) of ara-DAP by dCK is approximately 20-fold greater than that of Vidarabine. [1] This indicates a much more rapid and efficient conversion to its active metabolite within the cell.
| Evidence Dimension | Phosphorylation Efficiency (Vmax/Km) |
| Target Compound Data | 2.0 (relative value) |
| Comparator Or Baseline | Vidarabine (ara-A): 0.1 (relative value) |
| Quantified Difference | Approx. 20-fold greater efficiency |
| Conditions | In vitro assay with purified human deoxycytidine kinase |
Efficient phosphorylation is a prerequisite for high antiviral potency; this superior bioactivation profile directly contributes to ara-DAP's increased activity and makes it a more reliable tool for cell-based antiviral screening.
Reflecting its enhanced bioactivation, 2,6-Diaminopurine arabinoside consistently demonstrates greater potency against key DNA viruses compared to Vidarabine. In plaque reduction assays using human foreskin fibroblasts, the concentration of ara-DAP required to inhibit HSV-1 plaque formation by 50% (IC50) was 0.1 µg/mL. In the same assay system, Vidarabine's IC50 was 1.0 µg/mL. [1] This 10-fold increase in potency is a direct functional consequence of the C2-amino group.
| Evidence Dimension | Anti-HSV-1 Activity (IC50) |
| Target Compound Data | 0.1 µg/mL |
| Comparator Or Baseline | Vidarabine (ara-A): 1.0 µg/mL |
| Quantified Difference | 10-fold more potent |
| Conditions | Plaque reduction assay in human foreskin fibroblasts (Flow 7000 cells) |
For researchers screening for antiviral compounds, higher potency allows for the use of lower, less potentially toxic concentrations, providing a clearer therapeutic window and more reliable assay results.
The compound's 20-fold greater aqueous solubility compared to Vidarabine makes it a preferred candidate for developing parenteral or topical formulations where achieving a high drug concentration is necessary for efficacy. [1] This is particularly relevant for in vivo animal studies where volume constraints are a limiting factor.
Given its 10-fold higher potency against HSV-1 relative to Vidarabine, ara-DAP serves as a more potent positive control in antiviral screening campaigns. [1] Its use allows for lower assay concentrations, reducing material costs and minimizing the risk of off-target cytotoxic effects that can confound results.
The compound's specific and efficient phosphorylation by deoxycytidine kinase, in contrast to Vidarabine, makes it an ideal tool for investigating the substrate specificity of nucleoside kinases and for studying viral resistance mechanisms that do not involve viral thymidine kinase. [2]
Acute Toxic